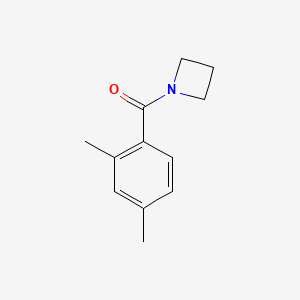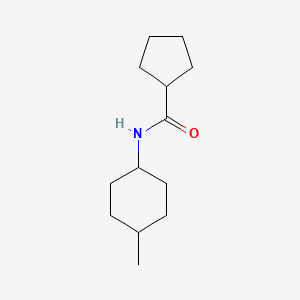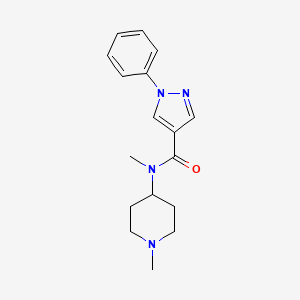
N-cycloheptyl-N-methylquinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N-methylquinoxaline-2-carboxamide, also known as CHQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CHQ belongs to the quinoxaline family and is a non-competitive antagonist of the NMDA receptor.
Wirkmechanismus
N-cycloheptyl-N-methylquinoxaline-2-carboxamide is a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-cycloheptyl-N-methylquinoxaline-2-carboxamide can prevent the excessive activation of glutamate receptors, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methylquinoxaline-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It can reduce the production of reactive oxygen species and prevent lipid peroxidation, which can lead to oxidative stress and neuronal damage. N-cycloheptyl-N-methylquinoxaline-2-carboxamide can also increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cycloheptyl-N-methylquinoxaline-2-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. N-cycloheptyl-N-methylquinoxaline-2-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-cycloheptyl-N-methylquinoxaline-2-carboxamide has a relatively short half-life and can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-cycloheptyl-N-methylquinoxaline-2-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N-cycloheptyl-N-methylquinoxaline-2-carboxamide. Another area of interest is the investigation of the potential therapeutic effects of N-cycloheptyl-N-methylquinoxaline-2-carboxamide in human clinical trials. Additionally, the use of N-cycloheptyl-N-methylquinoxaline-2-carboxamide in combination with other drugs or therapies may also be explored.
Synthesemethoden
The synthesis of N-cycloheptyl-N-methylquinoxaline-2-carboxamide involves the reaction between 2-cyanophenylhydrazine and cycloheptanone in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with methyl iodide to obtain N-cycloheptyl-N-methylquinoxaline-2-carboxamide. The chemical structure of N-cycloheptyl-N-methylquinoxaline-2-carboxamide is shown below:
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-N-methylquinoxaline-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. N-cycloheptyl-N-methylquinoxaline-2-carboxamide has also been shown to have anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
N-cycloheptyl-N-methylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-20(13-8-4-2-3-5-9-13)17(21)16-12-18-14-10-6-7-11-15(14)19-16/h6-7,10-13H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMSADZMTBWWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N-methylquinoxaline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)






![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)

![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
